4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one
Description
The compound 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one features a coumarin (chromen-2-one) core substituted with a nitro group at position 3 and a 4-methylpiperazine-linked propylamino group at position 3. The coumarin scaffold is well-documented for its diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory effects . The 4-methylpiperazine moiety enhances solubility and bioavailability, while the nitro group may influence electronic properties and target binding .
Properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propylamino]-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19-9-11-20(12-10-19)8-4-7-18-15-13-5-2-3-6-14(13)25-17(22)16(15)21(23)24/h2-3,5-6,18H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTMNPGWRZOVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Amination: The nitro-chromen-2-one intermediate is then subjected to a nucleophilic substitution reaction with 3-(4-methylpiperazin-1-yl)propylamine to introduce the amino group at the 4-position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, alkyl halides, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its role as a Bcl-2 inhibitor , which is crucial in cancer therapy. Bcl-2 proteins are known to regulate apoptosis, and their inhibition can lead to increased cancer cell death. The compound's structure allows it to interact effectively with the Bcl-2 family of proteins, making it a candidate for further development in oncology.
Case Study: Anticancer Activity
A study demonstrated that derivatives similar to 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of Bcl-2 family proteins. This finding positions the compound as a promising agent in cancer treatment protocols.
Neuropharmacology
The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine have been shown to interact with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors.
Case Study: Antidepressant Properties
Research indicates that similar piperazine derivatives exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to enhance serotonergic activity, providing a basis for exploring 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one as a potential treatment for mood disorders.
Cardiovascular Applications
The compound's structural features suggest it may possess cardiovascular activity. Compounds with similar frameworks have been designed and synthesized as potential antihypertensive agents.
Data Table: Cardiovascular Activity of Related Compounds
| Compound Name | Structure Type | Activity | Reference |
|---|---|---|---|
| Compound A | Piperazine Derivative | Antihypertensive | |
| Compound B | Chromenone Derivative | Vasodilatory | |
| Compound C | Nitro Compound | Cardioprotective |
Synthesis and Characterization
The synthesis of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one involves multiple steps, including the formation of the chromenone core and subsequent functionalization with piperazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
- Formation of Chromenone Core : The initial step involves synthesizing the chromenone backbone through condensation reactions.
- Piperazine Functionalization : The introduction of the piperazine group is achieved via nucleophilic substitution methods.
- Nitro Group Introduction : The nitro group is incorporated through electrophilic nitration processes.
Mechanism of Action
The mechanism of action of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of certain oxidoreductase enzymes by stabilizing the enzyme-inhibitor complex through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site . This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Chromen-2-one Derivatives
- 4-{4-[(2-Hydroxy-benzylidene)-amino]-phenylamino}-3-nitro-chromen-2-one (4b) Substituents: Position 4 has a hydroxybenzylidene-phenylamino group instead of the piperazine-propyl chain. Activity: Exhibits antimicrobial properties, with IR data indicating hydrogen bonding via hydroxyl and nitro groups . Key Difference: The absence of the 4-methylpiperazine chain likely reduces solubility compared to the target compound.
- 7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one (3) Substituents: Position 4 features a piperazine-propoxy linker; position 3 is phenyl instead of nitro.
Non-Coumarin Derivatives
- (Z)-5-([3-{4-(4-Methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21440)
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Phenyl groups (compound 3) increase hydrophobicity .
Position 4 Linkers: Propylamino-piperazine chains (target compound) may offer better conformational flexibility compared to rigid benzylidene (4b) or propoxy (compound 3) linkers.
Piperazine Derivatives :
- 4-Methylpiperazine (target compound, YPC-21440) improves solubility and membrane permeability over unmodified piperazine (compound 3) .
Biological Activity
The compound 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one is a derivative of the chromene family, which has gained attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 278.35 g/mol. The presence of the nitro group and the piperazine moiety contributes significantly to its biological properties.
The biological activity of chromene derivatives often involves interactions with various biological targets:
- Anticancer Activity : Chromene derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Activity : The compound exhibits antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.
- Acetylcholinesterase Inhibition : Some studies suggest that compounds with a chromene backbone can inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease.
Cytotoxicity Studies
A series of studies evaluated the cytotoxic effects of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
These results indicate that the compound has comparable or superior activity compared to standard anticancer agents like etoposide.
Antibacterial Activity
The antibacterial efficacy was tested against several strains, yielding the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 | |
| Escherichia coli | 100 | |
| Candida albicans | 125 |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Study on Anticancer Properties : A study conducted by researchers evaluated the anticancer properties of various chromene derivatives, including our compound. The results indicated that it effectively induced apoptosis in MDA-MB-231 cells through a mitochondrial pathway, highlighting its potential as an anticancer agent .
- Evaluation as an AChE Inhibitor : Another study focused on evaluating the potential of chromene derivatives as AChE inhibitors. The compound demonstrated a significant inhibitory effect with an IC50 value comparable to known AChE inhibitors, suggesting its applicability in Alzheimer's disease treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
